![molecular formula C8H7BrN2 B1449321 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 934568-29-3](/img/structure/B1449321.png)
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1086064-46-1. It has a linear formula of C8H7BrN2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . The molecular weight of the compound is 211.06 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine are not available, it’s known that abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .Physical And Chemical Properties Analysis
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature. It should be stored in a dry place, at a temperature between 2-8°C .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in the progression of several cancers. Derivatives of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine have been designed as potent FGFR inhibitors. These compounds exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3 isoforms, making them promising candidates for cancer therapy .
Antiproliferative Agents
Specific 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate potent antiproliferative activity against various cancer cell lines, including Hep3B liver cancer cells. These compounds can inhibit cell proliferation and induce apoptosis, which is crucial for cancer treatment strategies .
Human Neutrophil Elastase Inhibitors
Human Neutrophil Elastase (HNE) is an enzyme involved in inflammatory responses. 1H-pyrrolo[2,3-b]pyridine derivatives have been used as a new scaffold in the research targeting HNE, which could lead to treatments for conditions associated with excessive inflammation .
Neuroleptic Applications
Pyrrolopyrazine derivatives, which include the pyrrolo[2,3-b]pyridine scaffold, have been studied for their neuroleptic properties. These compounds are important in the clinic for the treatment of psychiatric disorders, showcasing the versatility of the pyrrolo[2,3-b]pyridine core in central nervous system-related applications .
Cardiovascular Research
Drugs with the pyrrolo[2,3-b]pyridine scaffold play a significant role in cardiovascular research. They have been explored for their potential in treating cardiovascular diseases, highlighting the importance of this chemical structure in developing therapeutic agents .
Antidepressant Properties
The pyrrolo[2,3-b]pyridine framework is also found in compounds with antidepressant activities. These substances are being investigated for their potential to regulate neurotransmitter systems and provide relief from depressive symptoms .
Antiviral Research
Compounds featuring the pyrrolo[2,3-b]pyridine motif have been identified with antiviral activities. This application is particularly relevant in the search for new treatments against viral infections, where the ability to inhibit viral replication is crucial .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPKGCWVCDXZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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